molecular formula C9H6Br2O B2526177 2,6-dibromo-2,3-dihydro-1H-inden-1-one CAS No. 1188141-94-7

2,6-dibromo-2,3-dihydro-1H-inden-1-one

Cat. No.: B2526177
CAS No.: 1188141-94-7
M. Wt: 289.954
InChI Key: KZYIZXUHEKUDQW-UHFFFAOYSA-N
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Description

2,6-dibromo-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6Br2O It is a brominated derivative of indanone, characterized by the presence of two bromine atoms at the 2 and 6 positions on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-dibromo-2,3-dihydro-1H-inden-1-one can be synthesized through the bromination of 2,3-dihydro-1H-inden-1-one. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced reaction control and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-dibromo-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products vary depending on the substituent introduced.

    Reduction: 2,6-dibromoindan-1-ol.

    Oxidation: 2,6-dibromoindan-1-one.

Scientific Research Applications

2,6-dibromo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dibromo-2,3-dihydro-1H-inden-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromine atoms may play a role in enhancing the compound’s reactivity and binding affinity to biological targets, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dibromoindan-1-one
  • 2,3-dihydro-1H-inden-1-one
  • 2,6-dibromoindan-1-ol

Uniqueness

Compared to its non-brominated counterparts, this compound exhibits distinct properties that make it valuable for specific research and industrial purposes .

Properties

IUPAC Name

2,6-dibromo-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O/c10-6-2-1-5-3-8(11)9(12)7(5)4-6/h1-2,4,8H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYIZXUHEKUDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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